Boc-Hyp(Bzl)-OH
Overview
Description
Boc-Hyp(Bzl)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 321.37 and a chemical formula of C₁₇H₂₃NO₅ .
Synthesis Analysis
Boc-Hyp(Bzl)-OH is used in peptide synthesis . It is also known as Boc-O-benzyl-L-hydroxyproline . The synthesis process typically involves solid-phase peptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-Hyp(Bzl)-OH is represented by the formula C₁₇H₂₃NO₅ . This indicates that it contains 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis
Boc-Hyp(Bzl)-OH is suitable for Boc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .Physical And Chemical Properties Analysis
Boc-Hyp(Bzl)-OH is a solid substance . It has a molecular weight of 321.37 . Its optical activity is [α]20/D −40±2°, c = 2% in ethanol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a melting point of approximately 70°C .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) : Boc-Hyp(Bzl)-OH is used in SPPS, a technique widely employed in laboratories and in the pharmaceutical industry for synthesizing peptides. This method, which utilizes Boc/Bzl chemistry, is known for its reliability in synthesizing long and difficult polypeptides, and for its applications in producing C-terminal thioesters for native chemical ligation (Muttenthaler, Albericio & Dawson, 2015).
Synthesis of Bioactive Peptides : Boc-Hyp(Bzl)-OH is used in the synthesis of various bioactive peptides, including analogues of tuftsin. These peptides have been evaluated for their immunomodulatory activities, such as evoking interleukin 1 release from mouse peritoneal macrophages (Biondi et al., 1993).
Study of Peptide Conformations : The compound has been used in studies to understand peptide conformations, like the β-bend ribbon structure in peptides. Such studies are crucial for understanding protein structure and function (Valle et al., 1991).
Labeling of Peptides : It is also employed in the synthesis of labeled peptides, such as tritium-labeled Pro-Pro-Ile, which are used in various biochemical studies (Shevchenko et al., 2010).
Preparation of Protected Peptides : Boc-Hyp(Bzl)-OH is utilized in the preparation of fully protected peptides, which are significant in the convergent solid-phase peptide synthesis of large peptides or proteins (Albericio, Giralt & Eritja, 1991).
Synthesis of Collagen Analogues : This compound is also used in synthesizing collagen analogues, contributing to our understanding of the role of hydroxyproline in stabilizing the collagen triple helix, which is important for the study of connective tissue disorders (Sakakibara et al., 1973).
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474507 | |
Record name | Boc-Hyp(Bzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Hyp(Bzl)-OH | |
CAS RN |
54631-81-1 | |
Record name | Boc-Hyp(Bzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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